molecular formula C48H67N11O11S2 B10848003 d[Cha4,Dab8]VP

d[Cha4,Dab8]VP

Cat. No.: B10848003
M. Wt: 1038.2 g/mol
InChI Key: DPVYQFBOSXXNLG-CXWHUAPYSA-N
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Description

d[Cha4,Dab8]VP is a synthetic vasopressin (VP) analog designed to selectively target the vasopressin V1b receptor (V1bR). Derived from deamino-[Cys¹]arginine vasopressin (dAVP), this compound features structural modifications at positions 4 and 8: a cyclohexylalanine (Cha) substitution at position 4 and diaminobutyric acid (Dab) at position 8 . These alterations confer high affinity and selectivity for the rat V1b receptor while minimizing off-target effects at vasopressin V1a, V2, and oxytocin (OT) receptors. This compound is a critical research tool for investigating V1bR-mediated physiological processes, such as stress responses and adrenocorticotropic hormone (ACTH) release, without confounding antidiuretic activity observed in earlier analogs .

Properties

Molecular Formula

C48H67N11O11S2

Molecular Weight

1038.2 g/mol

IUPAC Name

(2S)-N-[(2S)-4-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxobutan-2-yl]-1-[(4R,7S,10S,13S,16S)-7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C48H67N11O11S2/c49-19-17-32(42(64)52-26-40(51)62)54-47(69)38-12-7-20-59(38)48(70)37-27-72-71-21-18-41(63)53-33(24-30-13-15-31(60)16-14-30)43(65)55-34(22-28-8-3-1-4-9-28)44(66)56-35(23-29-10-5-2-6-11-29)45(67)57-36(25-39(50)61)46(68)58-37/h1,3-4,8-9,13-16,29,32-38,60H,2,5-7,10-12,17-27,49H2,(H2,50,61)(H2,51,62)(H,52,64)(H,53,63)(H,54,69)(H,55,65)(H,56,66)(H,57,67)(H,58,68)/t32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

DPVYQFBOSXXNLG-CXWHUAPYSA-N

Isomeric SMILES

C1CCC(CC1)C[C@H]2C(=O)N[C@H](C(=O)N[C@@H](CSSCCC(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CCN)C(=O)NCC(=O)N)CC(=O)N

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCN)C(=O)NCC(=O)N)CC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D[Cha4,Dab8]VP involves modifications at positions 4 and 8 of the deamino-arginine vasopressin molecule. The Merrifield solid-phase method is commonly used for the synthesis of such peptides. This method involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers, which allow for precise control over the reaction conditions and the sequence of amino acid additions. Purification is typically achieved through high-performance liquid chromatography (HPLC) to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

D[Cha4,Dab8]VP primarily undergoes peptide bond formation and cleavage reactions. It is stable under physiological conditions and does not readily undergo oxidation or reduction reactions.

Common Reagents and Conditions

The synthesis of this compound involves the use of protected amino acids, coupling reagents such as dicyclohexylcarbodiimide (DCC), and deprotection agents like trifluoroacetic acid (TFA). The reactions are typically carried out in anhydrous solvents under inert atmosphere to prevent side reactions .

Major Products Formed

The major product formed from the synthesis of this compound is the desired peptide with modifications at positions 4 and 8. Side products may include truncated peptides or peptides with incomplete deprotection, which are removed during the purification process .

Scientific Research Applications

D[Cha4,Dab8]VP has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.

    Biology: Employed in studies of vasopressin receptors and their role in physiological processes.

    Medicine: Investigated for its potential therapeutic effects in conditions related to vasopressin deficiency or dysregulation.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools

Mechanism of Action

D[Cha4,Dab8]VP exerts its effects by binding to vasopressin receptors, specifically the V1b receptor. This binding activates G-proteins, which in turn activate adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels trigger downstream signaling pathways that mediate the physiological effects of the compound .

Comparison with Similar Compounds

Structural Modifications and Receptor Selectivity

The selectivity of d[Cha4,Dab8]VP arises from strategic substitutions at positions 4 and 8:

  • Position 4 (Cha) : Enhances V1bR binding by introducing hydrophobic interactions, as seen in d[Cha4]AVP, which is selective for human and bovine V1bR but causes antidiuretic effects in rats via V2R activation .
  • Position 8 (Dab) : Replacing arginine (Arg8) with Dab reduces V2R activity, eliminating antidiuretic effects in rats and improving V1bR selectivity .
Key Compounds for Comparison:

d[Cha4]AVP: Structure: Cha4, Arg7. Selectivity: High affinity for human and bovine V1bR (pKi = 9.68) but binds weakly to human OT receptors (pKi = 7.68) . Limitations: Potent antidiuretic activity in rats due to residual V2R activation, making it non-selective in rodent models .

d[Cha4,Lys8]VP :

  • Structure : Cha4, Lys8.
  • Selectivity : Retains high V1bR affinity in rats (Ki = 0.16 nM) with minimal V2R interaction. Also active at human V1bR .
  • Applications : Used to study V1bR roles in stress and anxiety .

d[Leu4,Lys8]VP :

  • Structure : Leu4, Lys8.
  • Selectivity : Rat-specific V1bR agonist (Ki = 0.52 nM) with negligible V1a/V2R activity. Weak OT receptor binding (Ki = 138 nM) .
  • Applications : Fluorescent derivatives enable receptor localization studies .

This compound: Structure: Cha4, Dab8. Selectivity: High rat V1bR affinity (Ki < 1 nM) and >100-fold selectivity over rat V1a, V2, and OT receptors . Advantages: No antidiuretic effects in vivo, making it ideal for rat models .

Functional and Pharmacological Profiles

Binding Affinities and Functional Activity (Table 1):
Compound Species V1bR (Ki/pKi) V2R (Ki/pKi) OT Receptor (Ki/pKi) Functional Outcome
This compound Rat <1 nM >1 μM >1 μM Selective V1b agonist; no antidiuresis
d[Cha4]AVP Human 1.2 nM 750 nM 240 nM Human V1b agonist; antidiuretic in rats
d[Leu4,Lys8]VP Rat 0.52 nM 138 nM 138 nM Rat V1b agonist; weak OT antagonism
d[Cha4,Lys8]VP Human 0.16 nM ND ND Dual human/rat V1b agonist

ND = Not Determined

Species-Specific Differences:
  • d[Cha4]AVP: Selective in humans but non-selective in rats due to V2R-mediated antidiuresis .
  • d[Leu4,Lys8]VP: Rat-specific with nanomolar V1bR affinity; used in receptor dimerization studies .

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